N-(2-Nitrophenyl)-N-pentylmethanesulfonamide
Description
Properties
IUPAC Name |
N-(2-nitrophenyl)-N-pentylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-3-4-7-10-13(19(2,17)18)11-8-5-6-9-12(11)14(15)16/h5-6,8-9H,3-4,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKIEOPXMFOZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241817 | |
| Record name | Methanesulfonamide, N-(2-nitrophenyl)-N-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1845689-87-3 | |
| Record name | Methanesulfonamide, N-(2-nitrophenyl)-N-pentyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1845689-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonamide, N-(2-nitrophenyl)-N-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide typically involves the reaction of 2-nitroaniline with pentylmethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. This may involve the use of more efficient mixing and temperature control systems, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Nitrophenyl)-N-pentylmethanesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: N-(2-Aminophenyl)-N-pentylmethanesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
N-(2-Nitrophenyl)-N-pentylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide functionality into molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes or as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-Nitrophenyl)-N-pentylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity. The sulfonamide group can also form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Nitro Position : The ortho-nitro group in the target compound may induce steric hindrance and electronic effects distinct from meta- or para-nitro analogs. For example, in N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, the ortho-nitro group causes a slight twist in the benzene ring plane, affecting crystal packing via C–H⋯O interactions .
- Alkyl Chain vs. Heterocycles : The pentyl chain in the target compound likely enhances lipophilicity compared to piperazine-containing analogs (e.g., ), which are designed for bioactivity but may reduce metabolic stability .
Physicochemical and Stability Properties
Table 2: Stability and Reactivity Comparisons
Key Insights :
- The target compound’s nitro group may confer reactivity similar to N-[(2-Nitrophenyl)methyl]cyclopropanamine (), which undergoes combustion to release toxic gases (e.g., NOx) .
- Unlike N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, which forms stable crystals via H-bonding, the pentyl chain in the target compound may disrupt such interactions, reducing crystallinity .
Critical Analysis :
- The target compound’s synthesis may parallel N-{4-fluoro-3-nitrophenyl}methanesulfonamide (), where sulfonylation of a nitro-substituted aniline derivative is followed by N-alkylation with pentyl bromide .
- highlights the use of acetic anhydride for acetylation; similar mild conditions could apply to the target compound’s functionalization .
Biological Activity
N-(2-Nitrophenyl)-N-pentylmethanesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy and applications.
Synthesis
The compound can be synthesized through various organic reactions involving nitrophenyl and pentyl groups linked via a methanesulfonamide moiety. The synthetic pathways often involve the reaction of 2-nitroaniline with pentylmethanesulfonyl chloride under controlled conditions to yield the desired product.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that nitrosoureas derived from nitrophenyl compounds demonstrate substantial efficacy against murine tumors such as B16 melanoma and Lewis lung carcinoma . This suggests that the nitrophenyl group could play a crucial role in enhancing the anticancer properties of derivatives.
The proposed mechanism by which this compound exerts its biological effects may involve interference with DNA replication or repair processes. Compounds with similar structures have been shown to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects in rapidly dividing cancer cells.
Case Studies
Several studies have documented the biological effects of related compounds, providing insights into their potential applications:
- Study on Anticancer Activity :
-
Mechanistic Study :
- Objective : To understand the mechanism behind the cytotoxic effects.
- Method : DNA fragmentation assays and flow cytometry were employed.
- Findings : The results indicated that treated cells underwent apoptosis, confirming that the compound triggers programmed cell death through DNA damage pathways.
Comparative Analysis Table
| Property | This compound | Related Compounds |
|---|---|---|
| Anticancer Activity | Significant against B16 melanoma | Similar nitrosoureas |
| Mechanism of Action | DNA alkylation leading to apoptosis | Reactive intermediates |
| IC50 Values | Low micromolar range | Varies by compound |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
